

# An In-depth Technical Guide to N-Boc-indole-2-boronic acid

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## Compound of Interest

Compound Name: *N-Boc-indole-2-boronic acid*

Cat. No.: *B1271545*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Boc-indole-2-boronic acid** (CAS No. 213318-44-6), a key building block in modern organic synthesis and medicinal chemistry. This document details its physicochemical properties, synthesis and purification protocols, key applications with a focus on cross-coupling reactions, and essential safety and handling information.

## Physicochemical and Structural Data

**N-Boc-indole-2-boronic acid** is an off-white to light yellow solid, valued for its role as a versatile intermediate.<sup>[1]</sup> The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances its stability and solubility in organic solvents, while the boronic acid moiety at the 2-position makes it an ideal substrate for various transition-metal-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties of **N-Boc-indole-2-boronic acid**

Property	Value	Reference(s)
CAS Number	213318-44-6	[2]
Molecular Formula	C <sub>13</sub> H <sub>16</sub> BNO <sub>4</sub>	[2]
Molecular Weight	261.08 g/mol	
Appearance	Off-white to light yellow solid	[1]
Melting Point	84-94 °C	
Boiling Point	Decomposes before boiling	N/A
Solubility	DMSO: 100 mg/mL (with sonication)	[1]
Storage Temperature	-20°C	[1]

Table 2: Structural Identifiers

Identifier	Value	Reference(s)
Canonical SMILES	<chem>CC(C)(C)OC(=O)n1c(cc2ccccc12)B(O)O</chem>	
InChI	1S/C13H16BNO4/c1-13(2,3)19-12(16)15-10-7-5-4-6-9(10)8-11(15)14(17)18/h4-8,17-18H,1-3H3	
InChI Key	SVIBPSNFXUYOFT-UHFFFAOYSA-N	

## Synthesis and Purification

The synthesis of **N-Boc-indole-2-boronic acid** is typically achieved through a directed ortho-metalation strategy starting from N-Boc-indole. This approach offers high regioselectivity for the 2-position of the indole ring.

## Experimental Protocol: Synthesis

This protocol is adapted from established lithiation and borylation procedures.<sup>[3][4]</sup>

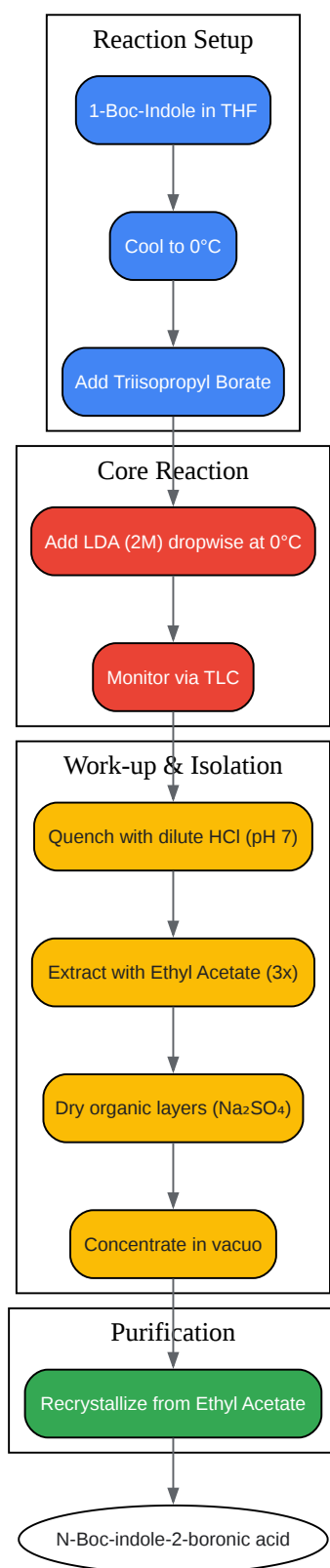
### Materials:

- 1-Boc-indole
- Triisopropyl borate
- Lithium diisopropylamide (LDA), 2 M solution in THF/heptane/ethylbenzene
- Tetrahydrofuran (THF), anhydrous
- Ethyl acetate
- Hydrochloric acid (HCl), dilute solution
- Sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), anhydrous
- Nitrogen (N<sub>2</sub>) gas

### Procedure:

- Under a nitrogen atmosphere, dissolve 1-Boc-indole (0.201 mol) in 500 mL of anhydrous tetrahydrofuran in a reaction vessel.
- Cool the solution to 0°C using an ice bath.
- While stirring, add triisopropyl borate (0.302 mol) to the solution.
- Slowly add a 2 M solution of lithium diisopropylamide (LDA) (0.241 mol) dropwise, maintaining the temperature at 0°C.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by carefully adjusting the pH to ~7 with dilute HCl.
- Perform suction filtration to separate any solids and retain the filtrate.

- Transfer the filtrate to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.
- Combine all organic phases and dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.



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Caption: Synthetic workflow for **N-Boc-indole-2-boronic acid**.

## Experimental Protocol: Purification

The primary method for purifying **N-Boc-indole-2-boronic acid** is recrystallization.

Procedure:

- Dissolve the crude product in a minimal amount of hot ethyl acetate. Note: The compound can decompose at elevated temperatures, so avoid excessive heating.[3] A temperature around 60°C is recommended.[3]
- Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
- Collect the off-white solid product by suction filtration.
- Wash the crystals with a small amount of cold ethyl acetate or petroleum ether.
- Dry the purified product under vacuum.

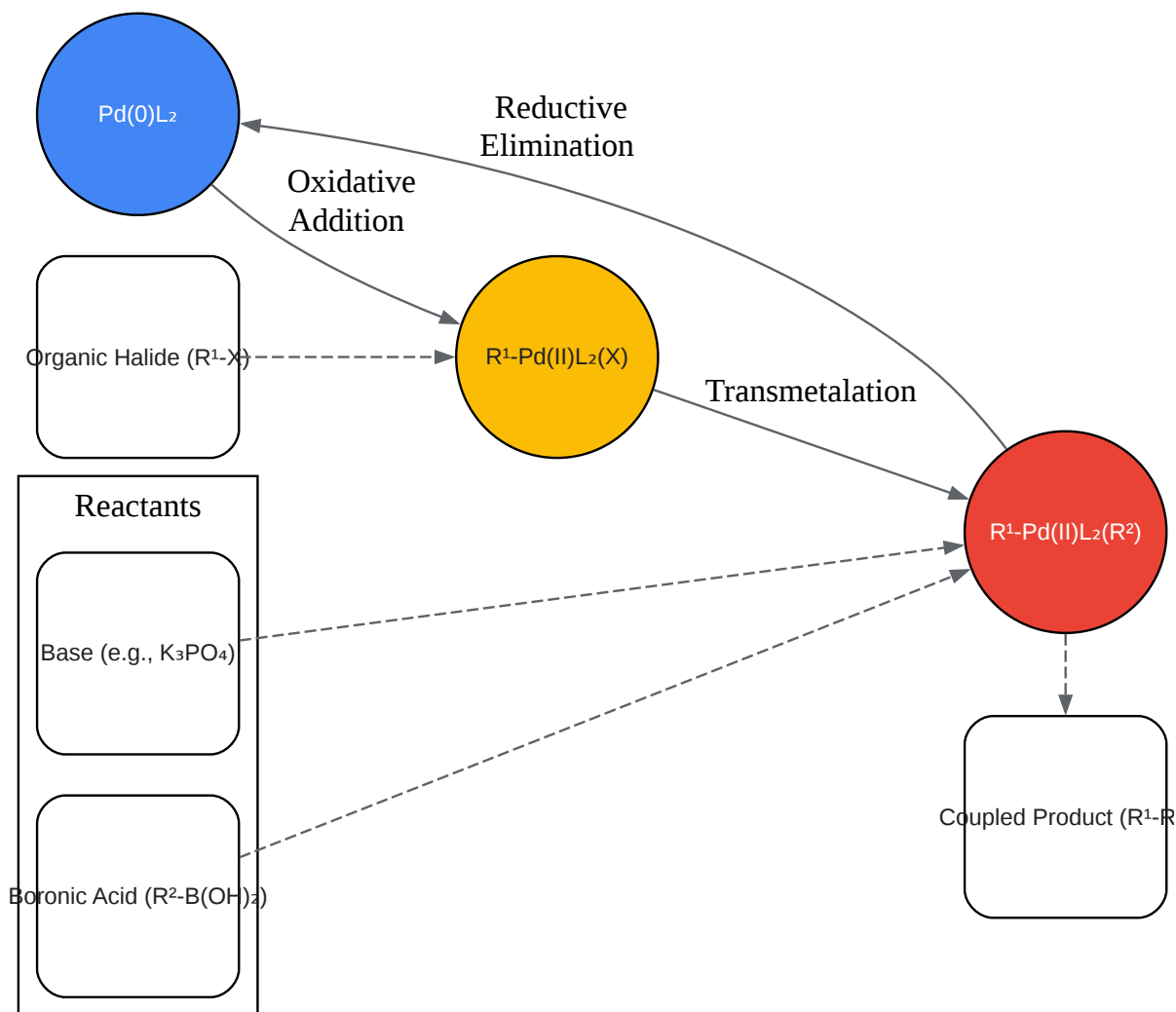
Ethyl acetate is considered the optimal solvent for recrystallization as it provides a good balance of yield and purity.[3]

## Applications in Research and Drug Development

**N-Boc-indole-2-boronic acid** is a valuable reagent, primarily used in the synthesis of complex organic molecules. Its applications stem from the versatile reactivity of the boronic acid functional group.

### Suzuki-Miyaura Cross-Coupling

The most prominent application is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[5] In this reaction, the boronic acid couples with an organic halide or triflate in the presence of a palladium catalyst and a base. This reaction is fundamental in synthesizing biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.[5][6]



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Representative Protocol: Suzuki-Miyaura Coupling

Materials:

- **N-Boc-indole-2-boronic acid**
- Aryl halide (e.g., 4-bromotoluene)

- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub> or Pd(dppf)Cl<sub>2</sub>)
- Base (e.g., K<sub>3</sub>PO<sub>4</sub> or Cs<sub>2</sub>CO<sub>3</sub>)
- Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)

Procedure:

- To a reaction flask, add **N-Boc-indole-2-boronic acid** (1.2 eq), the aryl halide (1.0 eq), and the base (2.0-3.0 eq).
- Add the palladium catalyst (1-5 mol%).
- Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
- Add the degassed solvent system.
- Heat the reaction mixture (typically 80-110°C) with stirring and monitor by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
- Dry the organic layer, concentrate, and purify the product using column chromatography.

## Other Key Reactions

Beyond Suzuki coupling, this reagent is involved in several other important transformations:

- Copper-Catalyzed Trifluoromethylation: Introduction of a trifluoromethyl (CF<sub>3</sub>) group, a crucial moiety in many modern pharmaceuticals for its metabolic stability and lipophilicity.
- Palladium-Catalyzed Benzylation: Formation of C-C bonds with benzylic partners.
- Homocoupling Reactions: Dimerization of the indole moiety.

The indole scaffold is a privileged structure in medicinal chemistry, and **N-Boc-indole-2-boronic acid** serves as a critical precursor for synthesizing a wide range of biologically active compounds, including enzyme inhibitors and receptor modulators.<sup>[3][6][7]</sup>

## Stability and Storage

**N-Boc-indole-2-boronic acid** is moderately stable but requires proper storage to prevent degradation. It may contain varying amounts of its anhydride, which forms through intermolecular dehydration.

- Storage: Store at -20°C in a tightly sealed container, away from moisture and light.[\[1\]](#)
- Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) when possible to minimize exposure to air and moisture. The compound is hygroscopic.[\[1\]](#)
- Stability: The compound is sensitive to high temperatures and can decompose during purification if overheated.[\[3\]](#)

## Safety and Handling

**N-Boc-indole-2-boronic acid** is classified as a hazardous substance and requires careful handling.

Table 3: Hazard and Safety Information

Category	Information	Reference(s)
GHS Pictogram	GHS02 (Flame)	
Signal Word	Warning	
Hazard Statements	H228: Flammable solid	
Precautionary Codes	P210, P240, P241, P280, P370 + P378	
Personal Protective Equipment (PPE)	Eyeshields, chemical-resistant gloves, N95 dust mask (US) or equivalent	

First Aid Measures:

- Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.

- Skin Contact: Wash off with soap and plenty of water. Consult a physician.
- Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
- Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Always handle this chemical in a well-ventilated area or a fume hood while wearing appropriate PPE.

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